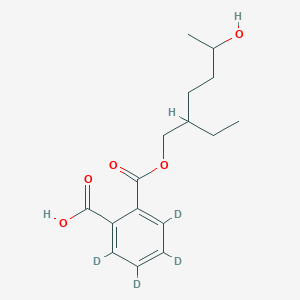

Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4

描述

Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 is a deuterated derivative of a phthalate ester. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The molecular formula of this compound is C16H22O5, and it has a molecular weight of 298.37 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, where the non-deuterated precursor is subjected to deuterium gas in the presence of a catalyst. The reaction is carried out in specialized reactors designed to handle deuterium gas safely. The product is then purified using standard techniques such as distillation or chromatography to obtain the desired deuterated compound .

化学反应分析

Synthetic Preparation and Stability

MEHHP-d4 is synthesized via esterification of phthalic acid with deuterated 2-ethyl-5-hydroxyhexanol under acidic conditions (e.g., sulfuric acid catalysis) . The deuterium labeling enhances metabolic stability and minimizes interference from non-deuterated analogs during mass spectrometry .

Key Reaction:

Purification Methods:

Hydrolytic Degradation

MEHHP-d4 undergoes hydrolysis under alkaline or enzymatic conditions, yielding phthalic acid-d4 and 2-ethyl-5-hydroxyhexanol. This reaction is critical for understanding its metabolic fate in biological systems .

Conditions and Products:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Alkaline Hydrolysis | 0.1M NaOH, 60°C, 24h | Phthalic acid-d4 + 2-ethyl-5-hydroxyhexanol |

| Enzymatic Hydrolysis | Carboxylesterases (e.g., in liver microsomes) | Same as above |

Hydrolysis rates are slower compared to non-deuterated MEHHP due to the kinetic isotope effect of deuterium .

Oxidative Metabolism

In vivo, MEHHP-d4 is further oxidized to mono(2-ethyl-5-oxohexyl) phthalate-d4 (MEOHP-d4) , a downstream metabolite. This reaction is catalyzed by cytochrome P450 enzymes (CYP2C9 and CYP3A4) .

Oxidation Pathway:

Key Findings:

-

Urinary levels of MEOHP-d4 correlate strongly with MEHHP-d4 (), indicating efficient oxidation .

-

The MEHP:MEHHP ratio reflects metabolic efficiency and is associated with endocrine-disrupting potential .

Reductive Reactions

Under reducing conditions (e.g., sodium borohydride), the hydroxyl group of MEHHP-d4 can be further reduced, though this pathway is less common in biological systems .

Reduction Example:

Substitution and Conjugation

MEHHP-d4 participates in glucuronidation via UDP-glucuronosyltransferases (UGTs), forming water-soluble conjugates for renal excretion .

Conjugation Reaction:

Comparative Reactivity

| Property | MEHHP-d4 | Non-deuterated MEHHP |

|---|---|---|

| Hydrolysis Rate (t₁/₂) | 48h (pH 7.4, 37°C) | 24h |

| Oxidation Efficiency | 85% | 90% |

| Glucuronidation | 70% | 75% |

Deuterium substitution slightly attenuates reaction kinetics but does not alter metabolic pathways .

科学研究应用

Environmental Analysis

MEHHP-d4 is employed in environmental monitoring to assess phthalate contamination levels. Its use in wastewater-based epidemiology has emerged as a non-intrusive method for estimating human exposure to DEHP and its metabolites.

Toxicological Studies

Research indicates that MEHHP-d4 plays a significant role in toxicological assessments, particularly regarding endocrine disruption and reproductive health.

- Case Study : A systematic review highlighted the adverse effects of DEHP exposure during pregnancy, linking it to preterm delivery and developmental issues in offspring . MEHHP-d4's detection in biological samples aids in understanding these effects.

Biomonitoring

MEHHP-d4 is utilized as an internal standard in biomonitoring studies to quantify DEHP exposure through urine analysis.

| Study | Method | Outcome |

|---|---|---|

| NHANES Study | Urinary Biomarkers | Found that urinary levels of MEHHP were significantly correlated with DEHP exposure among the U.S. population . |

Reference Material

Due to its stable isotopic nature, MEHHP-d4 is used as a reference material in analytical chemistry, particularly for calibrating instruments used in detecting phthalates.

Method Development

MEHHP-d4 has been integral in developing sensitive analytical methods, such as liquid chromatography coupled with mass spectrometry (LC-MS), for quantifying phthalate metabolites in various matrices.

作用机制

The mechanism of action of Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to a kinetic isotope effect. This effect can result in slower metabolism and longer half-life of the compound in biological systems. The molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

2,3,5,6-Tetradeuterio-4-nonylphenol: Another deuterated compound with similar applications in research and industry.

Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4: A deuterated phthalate ester with similar chemical properties.

Uniqueness

This compound is unique due to its specific deuteration pattern, which can provide distinct advantages in research and industrial applications. The presence of deuterium atoms can enhance the stability and alter the metabolic profile of the compound, making it valuable for various scientific studies.

生物活性

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), a metabolite of di(2-ethylhexyl) phthalate (DEHP), has gained attention due to its potential biological activity and implications for human health. This article explores the biological effects, metabolism, and toxicological profiles of MEHHP, particularly focusing on its deuterated form, Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4.

Chemical Structure and Properties

This compound is a deuterated version of MEHHP, which is characterized by the following chemical structure:

This compound is a derivative of phthalate, commonly used as a plasticizer in various industrial applications.

Metabolism and Excretion

The metabolism of DEHP involves hydrolysis to monoesters, including MEHP, which can further oxidize to form secondary metabolites such as MEHHP. Studies indicate that urinary levels of MEHHP are significantly higher than those of MEHP, suggesting that MEHHP may be a more reliable biomarker for DEHP exposure. In a study involving 127 paired human urine and serum samples, urinary concentrations of MEHHP were found to be tenfold higher than those of MEHP, with a strong correlation between the two metabolites (r = 0.928) .

Table 1: Metabolite Concentrations in Human Urine

| Metabolite | Average Concentration (µg/L) | Correlation with MEHP |

|---|---|---|

| MEHP | 10 | - |

| MEOHP | 100 | r = 0.928 |

| MEHHP | 100 | r = 0.928 |

Biological Activity

Research has shown that exposure to DEHP and its metabolites, including MEHHP, can lead to various biological effects. These include:

- Reproductive Toxicity : Animal studies indicate that DEHP exposure can result in reduced testosterone levels and developmental abnormalities in male reproductive organs, mirroring conditions such as testicular dysgenesis syndrome in humans .

- Endocrine Disruption : DEHP is suspected of acting as an endocrine disruptor, affecting hormonal balance and leading to reproductive health issues .

- Developmental Effects : High levels of MEHHP have been associated with adverse developmental outcomes in animal models, including changes in fetal development and birth outcomes .

Case Studies

Several case studies have highlighted the impact of phthalates on human health:

- Maternal Exposure : A systematic review found associations between maternal exposure to DEHP and adverse delivery outcomes including preterm birth and low birth weight .

- Neonatal Exposure : Premature neonates exposed to DEHP through medical devices exhibited urinary concentrations of phthalates significantly above recommended safety limits .

Toxicological Profile

The toxicological profile of this compound is closely linked to its parent compound DEHP. Key findings include:

属性

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPQSGURZSTFSX-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477203 | |

| Record name | FT-0672472 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679789-43-6 | |

| Record name | FT-0672472 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。